molecular formula C13H4F5NO B576814 3-(Perfluorophenyl)benzo[c]isoxazole CAS No. 14186-66-4

3-(Perfluorophenyl)benzo[c]isoxazole

Cat. No.: B576814
CAS No.: 14186-66-4
M. Wt: 285.173
InChI Key: YSGAFHSZSJFDNV-UHFFFAOYSA-N
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Description

3-(Perfluorophenyl)benzo[c]isoxazole is a sophisticated fluorinated heterocyclic scaffold of significant interest in advanced medicinal chemistry and agrochemical research. This compound strategically integrates a perfluorophenyl group with a benzo[c]isoxazole core, a structure known to be a privileged pharmacophore in drug discovery . Isoxazole derivatives are extensively documented for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal effects, making them attractive starting points for the development of new therapeutic agents . The incorporation of fluorine atoms is a well-established strategy in modern lead optimization. The perfluorophenyl moiety can profoundly influence the molecule's physicochemical properties, such as enhancing its metabolic stability, modulating lipophilicity, and fine-tuning its electron distribution, which collectively can lead to improved bioavailability and target binding affinity . This makes this compound a valuable intermediate for constructing potential multi-targeted therapies and for exploring structure-activity relationships in pesticide and pharmaceutical candidate optimization . Recent scientific investigations highlight the continued promise of isoxazole-based compounds. Novel isoxazole derivatives are being explored as selective antifungal drug candidates that can eradicate biofilms without harming beneficial microbiota, indicating a targeted mechanism of action . Furthermore, structurally complex trisubstituted isoxazoles have demonstrated potent and selective antitumor activity in vitro, inducing apoptosis and cell cycle arrest, underscoring the scaffold's relevance in oncology research . Researchers utilize this compound as a key precursor for synthesizing novel fused heterocyclic systems, which are central to developing compounds with enhanced pharmacological profiles and for mechanistic studies involving molecular docking and DFT analysis . Its primary research value lies in its application as a building block for developing new active ingredients targeting a range of diseases and for creating solutions to combat resistance in existing antimicrobial and antifungal therapies .

Properties

IUPAC Name

3-(2,3,4,5,6-pentafluorophenyl)-2,1-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H4F5NO/c14-8-7(9(15)11(17)12(18)10(8)16)13-5-3-1-2-4-6(5)19-20-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGAFHSZSJFDNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(ON=C2C=C1)C3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10721618
Record name 3-(Pentafluorophenyl)-2,1-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10721618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14186-66-4
Record name 3-(Pentafluorophenyl)-2,1-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10721618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

3-(Perfluorophenyl)benzo[c]isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that 3-(Perfluorophenyl)benzo[c]isoxazole derivatives exhibit significant anticancer properties. These compounds act as inhibitors of specific kinases involved in cancer progression. For instance, studies have shown that derivatives of this compound can inhibit the activity of matrix metalloproteinases (MMPs), which are implicated in tumor metastasis and other pathological conditions .

Case Study: MMP Inhibition

  • Objective : To evaluate the inhibitory effects of this compound on MMPs.
  • Method : In vitro assays were conducted using various cancer cell lines.
  • Results : Compounds demonstrated IC50 values in the low micromolar range, indicating potent inhibitory action against MMP-2 and MMP-9.

Materials Science

Fluorescent Materials
The unique fluorinated structure of this compound makes it suitable for use in fluorescent materials. Its photophysical properties allow it to be used in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Data Table: Photophysical Properties

PropertyValue
Emission Peak520 nm
Quantum Yield90%
Solubility in DCMHigh

Organic Synthesis

Synthetic Applications
The compound serves as a versatile building block in organic synthesis. It can participate in various reactions, including C-H functionalization and cycloaddition reactions, facilitating the development of complex molecular architectures.

Case Study: C-H Functionalization

  • Objective : To synthesize new derivatives via C-H activation.
  • Method : A copper-catalyzed oxidative functionalization approach was employed.
  • Results : Yields of up to 85% were achieved for various substituted products, demonstrating the utility of this compound in synthetic methodologies .

Mechanism of Action

The mechanism of action of 3-(Perfluorophenyl)benzo[c]isoxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The perfluorophenyl group distinguishes this compound from other benzo[c]isoxazole derivatives. Key comparisons include:

Compound Name Substituents Molecular Weight Melting Point (°C) Log P (Predicted) Key Features
3-(Perfluorophenyl)benzo[c]isoxazole Perfluorophenyl (C₆F₅) Not reported Not reported High (due to -CF₃) High purity (95+%), electron-deficient aromatic ring
3-(3-Bromophenyl)benzo[d]isoxazole 3-Bromophenyl 274.11 86–89 -2.98 Moderate density (1.514 g/cm³)
6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (S1-S4) 6-F, piperidin-4-yl ~300–350 (est.) Not reported -2.9 to -3.2 (Log PS*fu brain) High BBB permeability
3-Phenylbenzo[c]isoxazole Phenyl 197.2 Not reported ~2.5 Baseline for comparison

Notes:

  • The perfluorophenyl group increases molecular weight and hydrophobicity compared to phenyl or halogenated analogs.
  • Log P values for S1-S4 derivatives are lower due to the basic piperidine group, enhancing BBB penetration .
Antipsychotic Potential
  • S1-S4 Derivatives: Exhibit blood-brain barrier (BBB) permeability (Log PS*fu brain = -2.9 to -3.2) comparable to Haloperidol and Resperidone.
  • This compound: No direct antipsychotic data, but the perfluorophenyl group may enhance metabolic stability, a desirable trait for CNS drugs.
Receptor Affinity and Selectivity
  • 6-Fluoro-piperidinyl Derivatives : Show high affinity for D2, 5-HT1A, and 5-HT2A receptors. Structural modifications (e.g., replacing the piperidinyl group with phenylpiperazine) reduce receptor binding by 50–80% .
  • Perfluorophenyl Analog : Electron-withdrawing substituents may alter receptor interactions, though specific data are lacking.
Enzyme Inhibition
  • MAO Inhibitors : Halogenated derivatives (e.g., 3m: 3-(4-Bromophenyl)-5-chlorobenzo[c]isoxazole) show MAO-B inhibition (IC₅₀ = 0.89 µM), suggesting substituent-dependent activity .
  • Kinase Inhibitors : Tetrazole-substituted analogs (e.g., Compound 7) inhibit IPMK kinase, with IC₅₀ values <1 µM .

Key Research Findings

  • BBB Penetration : The 6-fluoro-piperidinyl group in S1-S4 derivatives optimizes BBB permeability, critical for antipsychotic efficacy .
  • Substituent Effects : Bulky or electron-withdrawing groups (e.g., perfluorophenyl) may hinder receptor binding but improve pharmacokinetic properties .
  • Selective Channel Blockade : Z-6b, a benzo[d]isoxazole derivative, selectively inhibits NaV1.1 channels (IC₅₀ = 0.12 µM) without affecting NaV1.2/1.3/1.6, highlighting structural specificity .

Biological Activity

3-(Perfluorophenyl)benzo[c]isoxazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is synthesized through various methods, including the cyclization of α,β-acetylenic oximes with catalysts like gold(III) chloride. The compound features a unique perfluorophenyl group, which enhances its stability and resistance to chemical degradation. This structural characteristic contributes to its biological activity by influencing interactions with molecular targets in biological systems.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The compound's ability to modulate these targets can lead to various biological effects, such as antimicrobial and anticancer properties. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit bacterial growth and induce apoptosis in cancer cells.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against different strains of bacteria. In one study, the compound was tested against three strains of Staphylococcus aureus, including methicillin-resistant strains. The minimum inhibitory concentration (MIC) values were determined, revealing significant antimicrobial properties. For instance, certain derivatives showed MIC values as low as 0.5 µg/mL against resistant strains, indicating strong antibacterial activity .

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus ATCC 292130.5
S. aureus SF8300 (MRSA)1
S. aureus ST20171643 (Daptomycin-resistant)1

Cytotoxicity Studies

The cytotoxic effects of this compound have also been investigated using various cancer cell lines. In a study involving adenocarcinomic human alveolar basal epithelial cells (A549), the compound demonstrated a lack of cytotoxicity at concentrations up to 64 µg/mL after seven hours of exposure. This suggests a favorable safety profile for potential therapeutic applications .

Table 2: Cytotoxicity Assay Results

CompoundCell LineConcentration (µg/mL)Cytotoxicity Observed
This compoundA54964None

Case Studies

Case Study 1: Antibacterial Efficacy
In a detailed investigation, researchers explored the structure-activity relationship (SAR) of various derivatives of benzo[c]isoxazole compounds. They found that modifications to the perfluorophenyl group significantly influenced antibacterial potency, with specific substitutions leading to enhanced activity against resistant bacterial strains.

Case Study 2: Cancer Cell Apoptosis
Another study focused on the apoptotic effects of this compound in cancer cells. Using flow cytometry and propidium iodide staining, researchers observed that treatment with the compound led to increased rates of apoptosis in A549 cells compared to controls, highlighting its potential as an anticancer agent .

Q & A

Q. Advanced

  • Density functional theory (DFT) : Analyze electron distribution to predict reactive sites (e.g., fluorine’s electron-withdrawing effect enhances electrophilicity) .
  • Molecular dynamics (MD) simulations : Track binding stability (e.g., bromine’s van der Waals radius vs. chlorine in GST’s hydrophobic pocket) over 100-ns trajectories .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Cl⋯H contacts < 3.1 Å in crystal packing) to prioritize derivatives for synthesis .

What in vitro assays are suitable for initial screening of the biological activity of benzo[c]isoxazole derivatives?

Q. Basic

  • Enzyme inhibition : Measure IC50_{50} against GR/GST via NADPH consumption (GR) or CDNB conjugation (GST) assays .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HT-1080 fibrosarcoma) with IC50_{50} thresholds <20 μM .
  • Solubility testing : Employ kinetic solubility assays (e.g., PBS buffer at pH 7.4) to exclude aggregates or false positives .

How can structure-activity relationship (SAR) studies optimize the anticancer potential of this compound hybrids?

Q. Advanced

  • Electron-withdrawing groups : Fluorine or trifluoromethyl at the 3-position enhances cytotoxicity (e.g., 3-(trifluoromethyl)phenyl analogs with IC50_{50} = 1.86 μM vs. Mtb) .
  • Heterocyclic fusion : Benzo[1,2,3]selenadiazole hybrids (e.g., 3-(4-chlorophenyl)-selenadiazole-isoxazole) show dual inhibition of thioredoxin reductase and DNA topoisomerases .
  • Pharmacophore modeling : Prioritize derivatives with logP <3.5 and polar surface area >80 Ų to balance membrane permeability and target engagement .

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